molecular formula C16H25N3O6S2 B2589749 4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide CAS No. 876901-07-4

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2589749
CAS No.: 876901-07-4
M. Wt: 419.51
InChI Key: PRKMMHWDLFINDG-UHFFFAOYSA-N
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Description

4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H25N3O6S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including compounds similar to the one , has been synthesized and characterized. Its properties as a photosensitizer are particularly useful for photodynamic therapy applications. The compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Another study synthesized and evaluated the antibacterial activity of compounds including 1-[2-(4-Aminosulfonylphenyl)Ethyl]-5-Aryl-4-Aroyl-3-Hydroxy-3-Pyrrolin-2-Ones. These compounds, similar in structure to the chemical , demonstrated significant antibacterial properties (Gein, Bobrovskaya, Valiev, Odegova, & Gartman, 2015).

Synthesis and Characterization of Derivatives

  • A series of new derivatives of benzenesulfonamides were synthesized and their antifungal activities screened against various fungi. The synthesized compounds, including 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, showed potent antifungal activity, demonstrating the potential of such compounds in pharmaceutical applications (Gupta & Halve, 2015).

Bioactivity Studies

  • New 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, including those structurally similar to the compound , showed notable cytotoxic activities and strongly inhibited human cytosolic isoforms, indicating potential applications in anti-tumor activities (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Synthesis of Pharmacologically Active Polymers

  • Another study focused on the synthesis of pharmacologically active polymers from anti-microbial pharmaceutical drugs. Compounds such as 4-acrylamido-N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its derivatives demonstrated increased pharmacological activity, suggesting their use in developing new drug delivery systems (Thamizharasi, Vasantha, & Reddy, 2002).

Properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-18(26(3,21)22)14-12-13(6-7-15(14)25-2)27(23,24)17-9-8-16(20)19-10-4-5-11-19/h6-7,12,17H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKMMHWDLFINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)N2CCCC2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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